Product packaging for 1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene(Cat. No.:CAS No. 487-12-7)

1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene

Cat. No.: B1233848
CAS No.: 487-12-7
M. Wt: 208.25 g/mol
InChI Key: RRXOQHQFJOQLQR-UHFFFAOYSA-N
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Description

Historical Context and Isolation from Botanical Sources

Isoelemicin (B132633) is a phytochemical primarily extracted from the essential oils of various plants. biosynth.com Historically, the study of such compounds has been integral to understanding the complex chemical makeup of botanicals. The isolation of isoelemicin is most famously associated with nutmeg (Myristica fragrans), from which it is a known constituent of the essential oil. biosynth.commedkoo.com

Beyond nutmeg, isoelemicin has been identified in a diverse range of plant species. These include members of the Amomum and Alpinia genera. ontosight.ai It is also found in the herbs of Erythrina stricta, a plant belonging to the Leguminosae family. medchemexpress.commedchemexpress.com Research has also documented its presence in carrot (Daucus carota subsp. sativus), which produces a wide array of volatile phenylpropenes. researchgate.netnih.gov Other documented sources include Perilla frutescens, Mitrephora maingayi, and certain Heracleum species. smolecule.com The compound can be isolated from these plant materials using standard phytochemical techniques such as steam distillation or solvent extraction. smolecule.com

The compound exists as two stereoisomers, the (E)-isomer and the (Z)-isomer, which can exhibit different properties. ontosight.ai The trans- or (E)-isomer is often specified in research literature. ontosight.ai

Academic Significance and Research Trajectory of Isoelemicin

The academic interest in isoelemicin stems from its chemical structure and its relationship to other well-known phenylpropanoids like elemicin (B190459), myristicin (B1677595), and safrole. medkoo.com Its structure, 1,2,3-trimethoxy-5-(1-propenyl)benzene, makes it a subject of interest for synthetic and biosynthetic studies. ontosight.aismolecule.com

The research trajectory of isoelemicin has evolved from initial isolation and characterization to more in-depth investigations of its biological activities and biosynthetic pathways. Early research focused on identifying its presence in various essential oils and elucidating its chemical structure using spectroscopic techniques. smolecule.com

More recent academic inquiry has delved into the biosynthesis of isoelemicin. For instance, studies in Daucus carota have revealed that its biosynthesis can occur through a pathway independent of (iso)eugenol, diverging from the lignin (B12514952) biosynthetic pathway after sinapyl alcohol. researchgate.netnih.gov This research identified new enzymes, such as 5-methoxy isoeugenol (B1672232) synthase (DcMIS), that play a crucial role in forming the immediate precursors of isoelemicin. researchgate.netnih.gov

Furthermore, isoelemicin is being explored for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.aiontosight.ai These properties have spurred research into its potential applications, although such investigations remain in the exploratory stages. ontosight.ai The compound's structural similarity to other pharmacologically active molecules has also made it a tool in psychopharmacology and organic synthesis research. medkoo.com

Detailed Research Findings

The study of isoelemicin has yielded specific data regarding its physical and chemical properties, which are crucial for its identification and characterization in a laboratory setting.

Physical and Chemical Properties of Isoelemicin

Isoelemicin is a phenylpropanoid with the chemical formula C₁₂H₁₆O₃ and a molecular weight of approximately 208.25 g/mol . ontosight.aismolecule.com It belongs to the class of organic compounds known as anisoles, which contain a methoxybenzene group. hmdb.ca The structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups and a propenyl group. ontosight.ai The IUPAC name for the (E)-isomer is (E)-1,2,3-trimethoxy-5-(prop-1-en-1-yl)benzene. medkoo.com

The physical properties of isoelemicin have been reported with some variation, which may be due to the specific isomer being analyzed or the purity of the sample.

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃ biosynth.comsmolecule.com
Molecular Weight208.25 g/mol biosynth.comsmolecule.com
Melting Point39.25 °C / 52-54 °C biosynth.comontosight.ai
Boiling Point306.45 °C / 295-300 °C biosynth.comontosight.ai
AppearanceOil / Colorless to pale yellow oily liquid chembk.com

Spectroscopic data is essential for the unambiguous identification of isoelemicin. Mass spectrometry data is available through resources like the NIST WebBook. nist.gov

Botanical Sources and Isolation of Isoelemicin

Isoelemicin is distributed across a variety of plant families and species. The primary methods for its extraction from these natural sources are steam distillation and solvent extraction. smolecule.com

Plant SpeciesFamilyPart of Plant
Myristica fragrans (Nutmeg)MyristicaceaeEssential oil from seed
Amomum speciesZingiberaceaeNot specified
Alpinia speciesZingiberaceaeNot specified
Erythrina strictaLeguminosaeHerbs
Daucus carota subsp. sativus (Carrot)ApiaceaeLeaves
Cymbopogon ambiguusPoaceaeNot specified
Acorus calamusAcoraceaeRoot oil
Perilla frutescensLamiaceaeNot specified
Mitrephora maingayiAnnonaceaeNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B1233848 1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene CAS No. 487-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethoxy-5-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOQHQFJOQLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863513
Record name 1,2,3-Trimethoxy-5-(1-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-12-7
Record name 1,2,3-Trimethoxy-5-(1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trimethoxy-5-(1-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Botanical Origin and Biosynthetic Pathways of Isoelemicin

Identification of Isoelemicin-Producing Plant Species

Isoelemicin (B132633) is a naturally occurring phenylpropanoid found in a variety of plant species across different families. smolecule.com Its presence is prominent in the essential oils of many aromatic and medicinal plants. biosynth.com Research has identified isoelemicin in carrot (Daucus carota subsp. sativus), which utilizes it as a model system for studying phenylpropene biosynthesis. researchgate.netnih.gov

Other notable plant species that produce isoelemicin include:

Acorus calamus (Sweet Flag) pherobase.com

Artemisia dracunculus (Tarragon) pherobase.com

Erythrina stricta smolecule.com

Mitrephora maingayi smolecule.com

Myristica fragrans (Nutmeg) biosynth.commedkoo.com

Perilla frutescens (Korean Perilla) smolecule.compherobase.com

Petroselinum crispum (Parsley) pherobase.com

Pleurospermum candollei nih.gov

Virola surinamensis (Ucuhuba) scielo.brhmdb.ca

The following table summarizes the botanical sources of isoelemicin mentioned in scientific literature.

Table 1: Isoelemicin-Producing Plant Species

Family Species Common Name
Acoraceae Acorus calamus Sweet Flag
Apiaceae Daucus carota subsp. sativus Carrot
Apiaceae Petroselinum crispum Parsley
Apiaceae Pleurospermum candollei Not specified
Asteraceae Artemisia dracunculus Tarragon
Fabaceae Erythrina stricta Not specified
Lamiaceae Perilla frutescens Korean Perilla
Annonaceae Mitrephora maingayi Not specified
Myristicaceae Myristica fragrans Nutmeg

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of isoelemicin originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. nih.gov The foundational precursor for this pathway is the aromatic amino acid phenylalanine. researchgate.netscielo.br Studies using carrot (Daucus carota) have revealed that the biosynthetic route to isoelemicin is an (iso)eugenol-independent pathway. researchgate.netnih.gov This specific branch diverges from the general lignin (B12514952) biosynthesis pathway after the formation of sinapyl alcohol. researchgate.netresearchgate.net

In vivo feeding experiments in plantlets of Virola surinamensis confirmed the incorporation of radiolabelled phenylalanine into E-isoelemicin, substantiating its role as a primary precursor. scielo.br The key intermediates in the pathway leading to isoelemicin have been identified through metabolic profiling and enzymatic assays. Sinapyl acetate (B1210297) serves as a crucial substrate for the formation of the immediate precursor to isoelemicin. researchgate.netnih.gov This precursor is 5-methoxy isoeugenol (B1672232), which is then methylated in the final step to yield isoelemicin. researchgate.net

The biosynthetic sequence can be summarized as follows:

Phenylalanine: The starting amino acid of the phenylpropanoid pathway.

Sinapyl Alcohol: An intermediate derived from phenylalanine, representing a key branch point from lignin biosynthesis. researchgate.netnih.gov

Sinapyl Acetate: Formed from sinapyl alcohol, this compound acts as the substrate for a specific reductase enzyme. researchgate.netresearchgate.net

5-Methoxy Isoeugenol: The direct precursor to isoelemicin, formed from sinapyl acetate. researchgate.net

Isoelemicin: The final product, formed by the methylation of 5-methoxy isoeugenol. researchgate.netnih.gov

Enzymatic Mechanisms in Isoelemicin Biosynthesis (e.g., Reductases, Methyltransferases)

The conversion of precursors into isoelemicin is catalyzed by specific enzymes, primarily reductases and methyltransferases. researchgate.net Research in Daucus carota has been instrumental in characterizing these enzymes. nih.gov

Reductases: A key enzymatic step involves the reduction of sinapyl acetate. This reaction is catalyzed by a newly identified NADPH-dependent reductase known as 5-methoxy isoeugenol synthase (DcMIS) . researchgate.netnih.gov This enzyme is responsible for producing 5-methoxy isoeugenol, the immediate precursor of isoelemicin. researchgate.net This is distinct from the related enzyme, (iso)eugenol synthase (DcE(I)GS1), which also uses sinapyl acetate as a substrate but leads to the formation of the precursor for elemicin (B190459). researchgate.netresearchgate.net

Methyltransferases: The final step in isoelemicin biosynthesis is the methylation of the para-hydroxyl group of 5-methoxy isoeugenol. researchgate.net This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. researchgate.netnih.gov This enzyme has been characterized as S-adenosyl-l-methionine:5-methoxy(iso)eugenol O-methyltransferase (Dc5-ME(I)OMT) . researchgate.netnih.gov Notably, this same methyltransferase is also capable of methylating the precursor to elemicin, demonstrating its role in completing the biosynthesis of both related phenylpropenes. researchgate.netresearchgate.net

Table 2: Key Enzymes in Isoelemicin Biosynthesis

Enzyme Abbreviation Substrate Product Enzymatic Class
5-methoxy isoeugenol synthase DcMIS Sinapyl Acetate 5-Methoxy Isoeugenol NADPH-dependent Reductase

Chemodiversity and Occurrence of Isoelemicin Analogues in Natural Products

Isoelemicin is part of a diverse class of structurally related phenylpropanoid compounds found in nature. smolecule.com These analogues often co-occur in the same plant species and share a common biosynthetic origin from the phenylpropanoid pathway. The structural variations typically involve differences in the position and number of methoxy (B1213986) groups on the benzene (B151609) ring or the position of the double bond in the propenyl side chain.

Elemicin is the most closely related analogue, differing only in the position of the double bond; it is an allyl-substituted phenol, whereas isoelemicin is a propenyl-substituted phenol. smolecule.com Elemicin and isoelemicin are often found together, for instance in carrot leaves. researchgate.net

Other significant analogues include:

Myristicin (B1677595): A well-known psychoactive compound from nutmeg, structurally similar to elemicin but with a methylenedioxy group. medkoo.com

Eugenol (B1671780): A major component of clove oil, lacking one of the methoxy groups present in the elemicin structure. researchgate.net

Methylisoeugenol: The methylated form of isoeugenol. researchgate.net

trans-Anethole: The primary aromatic constituent of anise, which shares the propenyl side chain but has a simpler substitution pattern on the aromatic ring. researchgate.net

Safrole: A phenylpropanoid with a methylenedioxy group, found in sassafras oil. medkoo.com

The chemodiversity of these compounds highlights the functional plasticity of enzymes within the phenylpropanoid pathway, which can produce a wide array of volatile compounds with distinct ecological and biological roles. researchgate.net

Table 3: Common Analogues of Isoelemicin

Compound Key Structural Difference from Isoelemicin Common Natural Source(s)
Elemicin Allyl (C2-C3) double bond instead of propenyl (C1-C2) Nutmeg, Carrot
Myristicin Contains a methylenedioxy group Nutmeg
Eugenol Lacks two of the methoxy groups Clove, Basil
Methylisoeugenol Lacks two of the methoxy groups Anise
trans-Anethole Lacks three methoxy groups, has one methoxy group at a different position Anise, Fennel

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Isoelemicin

Anti-inflammatory Activities and Underlying Molecular Mechanisms

Research indicates that isoelemicin (B132633) possesses anti-inflammatory properties, largely demonstrated through studies on essential oils containing it as a constituent. nih.gov These investigations have explored its capacity to modulate key inflammatory pathways and mediators.

Isoelemicin has been identified as a component in extracts and essential oils that can downregulate the expression of major pro-inflammatory cytokines. In a study involving essential oil from Trachydium roylei, where isoelemicin was a main component (5.48%), the oil was shown to downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages. colab.wsresearchgate.net Network pharmacology studies also suggest that isoelemicin's anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokine release, such as TNF-α and IL-6. frontiersin.orgmdpi.comresearchgate.net

Table 1: Effect of Trachydium roylei Essential Oil (Containing 5.48% Isoelemicin) on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells researchgate.net
CytokineEffect Observed
Tumor Necrosis Factor-alpha (TNF-α)Production downregulated
Interleukin-1β (IL-1β)Production downregulated
Interleukin-6 (IL-6)Production downregulated

The inflammatory process involves the production of various mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govfrontiersin.org Essential oils from Trachydium roylei, containing isoelemicin, effectively inhibited the secretion of both NO and PGE2 in LPS-stimulated macrophage cells. researchgate.net This suggests a role for the oil's components, including isoelemicin, in controlling the production of these key inflammatory molecules.

The anti-inflammatory effects of many natural compounds are mediated through their interaction with critical intracellular signaling pathways. Network pharmacology analyses have proposed that isoelemicin may exert its anti-inflammatory activity by blocking the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgmdpi.com The NF-κB and mitogen-activated protein kinase (MAPK) pathways are central to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. researchgate.net Inhibition of these cascades can lead to a broad-spectrum anti-inflammatory response.

The production of inflammatory mediators like nitric oxide and prostaglandins (B1171923) is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Studies on essential oils containing isoelemicin have shown a link between the reduction in NO and PGE2 levels and the modulation of iNOS and COX-2 expression. researchgate.net Western blot analyses confirmed that the inhibitory effects of T. roylei essential oil on these inflammatory mediators were related to the suppression of iNOS and COX-2 protein expression. researchgate.net This indicates that isoelemicin, as part of this essential oil, may contribute to the inhibition of these pro-inflammatory enzymes at the protein level.

Impact on Key Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Anticancer Activities in Cellular and Preclinical Tumor Models

The potential of isoelemicin as an anticancer agent has been explored to a very limited extent compared to its anti-inflammatory properties. The available data on its direct role in inducing cancer cell death is sparse, with most research identifying the compound as a constituent of broader plant extracts that exhibit some cytotoxic activity.

Apoptosis, or programmed cell death, and cell cycle arrest are key mechanisms through which anticancer agents eliminate tumor cells. As of 2015, a notable absence of reports on the specific effects of isoelemicin on cancer cells was highlighted.

More recent studies have identified trans-isoelemicin in complex natural mixtures, such as Brazilian red propolis extract. periodikos.com.br While certain fractions of this extract showed selective cytotoxic activity against colon cancer cell lines (HT-29 and HCT-116), the effects were not attributed to any single compound within the fraction. periodikos.com.br Similarly, essential oils from Acorus calamus, containing Z-isoelemicin, have been studied, but the investigation of anticancer mechanisms focused on other components. At present, there is a lack of direct evidence from preclinical cellular models demonstrating that isoelemicin alone induces apoptosis or causes cell cycle arrest in cancer cells.

Influence on Epigenetic Pathways and Gene Expression Regulation

Neurobiological and Neuroprotective Research

Isoelemicin has been consistently identified as a compound with significant antioxidant properties. nih.gov It is found in the essential oils of various plants, which have demonstrated notable free radical scavenging potential. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to neuronal damage and the progression of neurodegenerative diseases. The antioxidant mechanism of compounds like isoelemicin involves neutralizing these harmful free radicals, thereby protecting neural cells from oxidative damage. nih.gov Studies on essential oils containing isoelemicin have confirmed their capacity to reduce cellular oxidative stress, suggesting a direct neuroprotective role by preserving the integrity of neural cell components.

Neuroinflammation, primarily mediated by the activation of glial cells like microglia and astrocytes, is a key pathological feature in many neurological disorders. Isoelemicin has been shown to exhibit significant anti-inflammatory activities. nih.gov It is a known constituent of plants like Acorus tatarinowii, whose bioactive compounds are recognized for their ability to modulate inflammatory pathways. nih.gov Research on nutmeg (Myristica fragrans) extract, which contains trans-Isoelemicin, has provided evidence for its role in neuroprotection by attenuating neuroinflammation. Specifically, the extract was found to ameliorate the activation of glial cells in an experimental model, indicating a direct effect on neuroinflammatory processes. This suggests that isoelemicin contributes to the attenuation of pathways that lead to the production of pro-inflammatory cytokines and other mediators that drive neurodegeneration. nih.gov

Table 2: Summary of Preclinical Research Findings for Isoelemicin

Research AreaKey FindingImplicationSupporting Evidence
Cancer Cell Proliferation Component of extracts that inhibit cancer cell growth and induce G1 cell cycle arrest. researchgate.netnih.govPotential to slow or stop tumor growth.Part of Acorus calamus and Brazilian propolis extracts with demonstrated anti-proliferative effects. mdpi.comresearchgate.netnih.gov
Tumor Angiogenesis Found in extracts that inhibit the formation of new blood vessels (angiogenesis). researchgate.netnih.govnih.govMay disrupt tumor nutrient supply, limiting growth and metastasis.Present in Acorus calamus and nutmeg extracts shown to be anti-angiogenic. researchgate.netnih.govnih.gov
Epigenetic Regulation Identified in Brazilian propolis, whose compounds are suggested to have epigenetic regulatory potential. mdpi.comPotential to reverse aberrant gene silencing in cancer, though direct evidence is needed.Mentioned as a constituent in a complex mixture with proposed epigenetic effects. mdpi.com
Molecular Targeting Molecular docking studies show favorable binding to key cancer targets like TP53, STAT3, and AKT1. researchgate.netMay exert anticancer effects by directly interacting with and modulating major oncogenic pathways.Network pharmacology and molecular docking analyses. researchgate.netresearchgate.net
Neuroprotection (Antioxidant) Exhibits significant antioxidant and free radical scavenging activity. nih.govProtects neural cells from oxidative stress-induced damage.Found in essential oils with confirmed antioxidant potential.
Neuroinflammation Contributes to the anti-inflammatory effects of plant extracts by reducing glial cell activation. nih.govMay protect against neurodegenerative processes by suppressing brain inflammation.Component of nutmeg extract shown to ameliorate glial activation.

Modulation of Neurotransmitter Systems and Monoamine Neurotransmission

Preclinical investigations, primarily through computational and network pharmacology studies, suggest that isoelemicin may play a role in modulating central nervous system activity, particularly concerning monoamine neurotransmission. Monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, are crucial for regulating mood, cognition, and various physiological processes. silae.it Their signaling is terminated by reuptake into the presynaptic neuron via specific transporter proteins—SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter)—or by enzymatic degradation, notably by monoamine oxidase (MAO) enzymes. silae.itnih.gov

Isoelemicin is a known constituent of plants with documented psychoactive properties, such as nutmeg (Myristica fragrans). cuni.cz Some research suggests that the psychoactive effects of phenylpropanoids like isoelemicin may be linked to interactions with the serotonergic system or inhibition of MAO. cuni.czsmolecule.comresearchgate.net MAO inhibitors prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synapse, a mechanism shared by some antidepressant medications. researchgate.net While the related compound myristicin (B1677595) has been more directly studied as an MAO inhibitor, the structural similarities among these phenylpropanoids suggest a potential area for investigation for isoelemicin. google.com However, direct experimental evidence from in vitro assays measuring isoelemicin's inhibitory concentration (IC₅₀) against MAO-A or MAO-B is not extensively documented in the current literature. Similarly, its binding affinity and potential inhibitory effects on the monoamine transporters SERT, DAT, and NET remain to be fully elucidated through direct pharmacological studies.

Antimicrobial Activity Studies

Isoelemicin has been evaluated in preclinical studies for its potential as an antimicrobial agent. These investigations have explored its activity against a range of pathogenic bacteria and fungi, with research focusing on determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. cuni.cznepjol.infoscielo.br

The antibacterial properties of isoelemicin have been reported, primarily through studies of essential oils where it is a major constituent. For instance, the essential oil of Phyllanthus muellerianus, containing 36.40% (E)-isoelemicin, demonstrated good antibacterial activity against several Gram-positive bacteria. researchgate.net It showed notable efficacy against Clostridium sporogenes, Streptococcus mutans, and Streptococcus pyogenes. researchgate.net The mechanisms underlying the antibacterial action of phenylpropanoids are thought to involve the disruption of the bacterial cell membrane integrity, leading to the leakage of vital intracellular components and eventual cell death. While some commercial sources suggest activity against strains like Staphylococcus aureus and Escherichia coli, detailed mechanistic studies and MIC values for the purely isolated compound are limited. smolecule.com For context, the related compound elemicin (B190459) has been isolated and tested, showing MIC values of 31.25 µg/mL against E. coli and P. aeruginosa, and 62.5 µg/mL against S. aureus. semanticscholar.org

Isoelemicin's antifungal activity has also been investigated. The essential oil of Piper solmsianum, which contains (E)-isoelemicin as a major component, exhibited potent activity against the pathogenic yeast Cryptococcus neoformans, with a reported MIC of 3.9 µg/mL. unesp.br In a study on an essential oil from Phyllanthus muellerianus rich in (E)-isoelemicin, weak activity was noted against the dermatophyte Trichophyton rubrum with an MIC of 250 µg/mL. researchgate.net The proposed antifungal mechanisms for such compounds often involve interference with fungal cell wall synthesis or disruption of the cell membrane, similar to antibacterial mechanisms. nih.gov For comparison, isolated elemicin has shown activity against Candida tropicalis and Aspergillus flavus with an MIC of 62.5 µg/mL, and against Aspergillus niger and Trichophyton rubrum with an MIC of 125 µg/mL. semanticscholar.org

Antibacterial Mechanisms against Pathogenic Strains

Other Investigated Biological Activities in Preclinical Research

Isoelemicin has been identified as a potential immunomodulatory agent in preclinical in vitro models. Research has shown that phenylpropanoids, including isoelemicin, found in plants like Perilla frutescens, can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. mdpi.com A study on the essential oil of Trachydium roylei, which contains 5.48% isoelemicin, demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). jfda-online.comnih.gov The oil was found to downregulate the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). jfda-online.comnih.gov Furthermore, the essential oil significantly increased levels of the anti-inflammatory cytokine IL-10. jfda-online.comnih.gov This modulation of cytokine production suggests a mechanism by which isoelemicin could contribute to the regulation of inflammatory responses. silae.itbrieflands.commdpi.com

The potential cardioprotective effects of isoelemicin are inferred from studies on extracts of plants in which it is a known constituent, such as nutmeg. mdpi.com Preclinical research often employs in vitro models using human cardiomyocyte cell lines, such as AC16 cells, to investigate cardiac injury. researchgate.netcytion.commicropublication.org In these models, cardiac stress and hypertrophy can be induced by agents like isoproterenol, a β-adrenergic agonist. researchgate.net This stimulation leads to cellular changes characteristic of cardiac hypertrophy, including an increase in cell size and the expression of specific biomarkers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). mdpi.com Studies have shown that nutmeg extracts can offer protection against isoproterenol-induced myocardial damage in animal models. mdpi.com While these findings are promising, research specifically investigating the effects of isolated isoelemicin in cellular models like isoproterenol-treated AC16 cells is required to determine its direct role and elucidate the specific molecular mechanisms behind any potential cardioprotective activity.

Table of Mentioned Compounds

Structure Activity Relationships Sar and Derivative Synthesis for Research

Identification of Pharmacophoric Features for Biological Activities

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that is necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. nih.govdergipark.org.trd-nb.info For isoelemicin (B132633), a naturally occurring phenylpropanoid, the key pharmacophoric features are derived from its fundamental structure: a benzene (B151609) ring substituted with three methoxy (B1213986) groups and a propenyl group in a trans configuration. ontosight.ai

The biological activities of isoelemicin, including antimicrobial, antioxidant, and anti-inflammatory effects, are attributed to this specific arrangement. ontosight.ai The primary pharmacophoric features are considered to be:

The Aromatic Ring: The benzene ring serves as a rigid scaffold for the substituent groups.

Methoxy Groups: The number and position of methoxy (-OCH₃) groups on the phenyl ring are critical. These groups are electron-donating and influence the molecule's lipophilicity and ability to form hydrogen bonds, which can be crucial for target binding.

The Propenyl Side Chain: The length, saturation, and isomerization of the alkyl side chain significantly impact biological activity. In isoelemicin, the C3 propenyl chain is a key feature, and its trans (E) configuration is a specific stereochemical requirement that can dictate how the molecule fits into a receptor or enzyme active site. ontosight.aiprobes-drugs.org

SAR studies on related phenylpropanoids, such as eugenol (B1671780) and its derivatives, have shown that modifications to these features, like altering the substituents on the aromatic ring or changing the nature of the side chain, can drastically alter or diminish biological activity. tiikmpublishing.com This underscores the importance of the specific combination of the trimethoxy pattern and the trans-propenyl chain in isoelemicin for its observed biological profile.

Design and Synthesis of Isoelemicin Analogues for Mechanistic Studies

To probe the mechanistic basis of a compound's activity and to explore its therapeutic potential, researchers design and synthesize analogues by systematically modifying the parent structure. northwestern.edunih.gov For isoelemicin, this process would involve targeted chemical alterations to its core pharmacophoric features. The goal is to understand which parts of the molecule are essential for activity and which can be modified to enhance potency, selectivity, or other properties.

Key strategies for designing isoelemicin analogues include:

Modification of Methoxy Groups: Synthesizing derivatives where the methoxy groups are demethylated to hydroxyl groups, shifted to different positions on the ring, or replaced with other alkyl or halogen groups. This helps to probe the electronic and steric requirements of the target binding site.

Alteration of the Propenyl Chain: Creating analogues by changing the length of the side chain (e.g., to ethyl or butyl), altering its saturation (e.g., a propyl chain), or modifying its functional groups.

Ring Substitution: Introducing different functional groups onto the aromatic ring to explore interactions with the biological target.

A practical example of such derivatization is seen in studies on isoeugenol (B1672232), a close structural relative of isoelemicin. Researchers have used isoeugenol and its analogues to synthesize new heterocyclic systems, such as thiazolo- and selenazolo[3,2-a]pyridin-4-ium salts, through annulation reactions. mdpi.com This demonstrates how the phenylpropanoid scaffold can be used as a starting point for generating novel chemical entities with potentially new or enhanced biological activities. Furthermore, the use of stable isotope-labeled analogues (e.g., containing deuterium, ¹³C, or ¹⁵N) is a powerful tool for studying reaction mechanisms and drug metabolism pathways in detail. symeres.com

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry provides powerful tools for accelerating drug discovery by predicting the biological activity of compounds before their synthesis. nih.gov Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent methods used in this field.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. tiikmpublishing.comresearchgate.net For isoelemicin and its potential analogues, a QSAR study would involve:

Calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analogue.

Measuring the biological activity of each compound (e.g., IC₅₀ values for enzyme inhibition).

Using statistical methods like multilinear regression to derive an equation that relates the descriptors to the activity. tiikmpublishing.com

Such models can then be used to predict the activity of newly designed, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis and testing.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, such as a protein or enzyme (receptor). researchgate.net This method helps to visualize the interactions at a molecular level and estimate the binding affinity. nih.govmdpi.com While specific docking studies focused exclusively on isoelemicin are not widely published, research on structurally related compounds and the essential oils containing them provides valuable insights.

For instance, molecular docking studies have been performed on elemicin (B190459), a structural isomer of isoelemicin, to investigate its potential as a cholinesterase inhibitor. tandfonline.com Similarly, in-silico studies on the major components of Acorus calamus essential oil, which includes (Z)-isoelemicin, have used molecular docking to support in-vitro findings on their antioxidant activity. researchgate.net These studies provide a framework for how isoelemicin itself could be analyzed against various biological targets.

Table 1: Example Molecular Docking Data for Related Phenylpropanoids

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
ElemicinAcetylcholinesterase (AChE)-7.0Not specified tandfonline.com
β-asaroneAntioxidant ProteinsSupports in-vitro resultsNot specified
CatechinTGF-β1Supports antithrombotic/antifibrotic capacityHydrogen bonding nih.gov

Influence of Stereochemistry on Biological Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. ijpsjournal.com Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. biomedgrid.com This can lead to one isomer being highly active while another is inactive or even toxic. solubilityofthings.com

Isoelemicin is chemically defined as (E)-isoelemicin, indicating that the propenyl side chain has a trans geometry. ontosight.ai Its stereoisomer, (Z)-isoelemicin (or cis-isoelemicin), also exists in nature and has been identified in essential oils. ufba.br The difference in the spatial arrangement of these two isomers means they will present a different shape to a biological target.

The influence of stereochemistry on biological mechanisms can manifest in several ways:

Target Binding: The active site of an enzyme or receptor is highly specific in shape. The trans configuration of isoelemicin may allow it to fit perfectly into a binding pocket, while the bent shape of the cis isomer may prevent an effective interaction.

Metabolism: Enzymes responsible for metabolizing compounds can be stereoselective, processing one isomer faster than another. biomedgrid.com

Cellular Uptake: Transport systems that carry molecules across cell membranes can also be stereospecific, affecting the bioavailability of each isomer. nih.gov

Studies on other chiral compounds have definitively shown that stereochemistry can be the primary driver of potency and mechanism. nih.govresearchgate.net For example, research on acivicin (B1666538) isomers revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, likely due to stereoselective uptake by amino acid transporters. nih.govresearchgate.net This principle highlights that the biological activity reported for isoelemicin is intrinsically linked to its specific (E)- or trans-stereochemistry. Any investigation into its mechanism or the activity of its analogues must consider this crucial structural feature.

Advanced Analytical Methodologies for Isoelemicin Research

Chromatographic Techniques for Quantitative and Qualitative Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable tools for the separation and analysis of isoelemicin (B132633) from complex mixtures, such as essential oils and plant extracts. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like isoelemicin. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

Research has successfully utilized GC-MS to identify and quantify isoelemicin in various plant species. For instance, GC-MS analysis of the essential oil from Myristica fragrans seeds revealed the presence of isoelemicin, with its concentration varying depending on the extraction solvent used. mdpi.com When using 50% and 70% ethanol, the quantities of isoelemicin were found to be 62.24% and 23.63%, respectively. mdpi.com Similarly, isoelemicin has been identified as a component in the essential oils of Pleurospermum amabile and Stachys betoniciflora. nih.govsigmaaldrich.comnih.gov In a study on Pulicaria laciniata, cis-isoelemicin was a predominant phenolic derivative in the essential oils from both the aerial parts (11.04%) and roots (4.85%). sctunisie.orgsctunisie.org

The general parameters for a GC-MS analysis of isoelemicin often involve an RTX-5MS column with helium as the carrier gas. The oven temperature is typically programmed to start at a low temperature (e.g., 40°C), which is then gradually increased to a higher temperature (e.g., 210°C) to ensure the separation of compounds with different volatilities. mdpi.com

Table 1: Exemplary GC-MS Parameters for Isoelemicin Analysis

ParameterValue
Column RTX-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.23 mL/min
Oven Temperature Program 40°C for 2 min, then 3°C/min to 210°C, hold for 10 min
Injection Mode Split (1:10 ratio)
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC analysis. HPLC has been employed in the analysis of isoelemicin in plant extracts. core.ac.uk For instance, HPLC analysis of extracts from the leaves and phloem sap of Piper solmsianum identified (E)-isoelemicin. core.ac.uk An HPLC-guided isolation procedure for nutmeg kernel led to the purification of isoelemicin among other phenolic compounds. nih.gov

A typical HPLC analysis for isoelemicin might involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. Detection is often carried out using a UV detector.

Table 2: Illustrative HPLC Conditions for Isoelemicin Analysis

ParameterValue
Column C18
Mobile Phase Methanol:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Spectroscopic Methods for Structural Characterization of Metabolites and Derivatives (e.g., NMR, High-Resolution Mass Spectrometry)

While chromatography is excellent for separation and quantification, spectroscopic methods are essential for the definitive structural elucidation of isoelemicin, its isomers, and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. In the context of isoelemicin research, NMR has been used to confirm the identity of isolated compounds. nih.govsctunisie.orgsctunisie.org For example, after isolation from Pleurospermum amabile, the structure of (E)-isoelemicin was confirmed by NMR analysis. nih.govsigmaaldrich.com Similarly, ¹H NMR data confirmed the presence of isoelemicin in extracts of Piper solmsianum. scielo.br

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is crucial for distinguishing between isomers and for identifying unknown metabolites. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer ultrahigh resolution and have been used for the chemical fingerprinting of complex mixtures containing compounds related to isoelemicin. acs.org The recorded 70 eV-cracking mass spectra of elemicin (B190459) and isoelemicin derivatives provide valuable data for their identification. researchgate.net

Bioanalytical Approaches for Isoelemicin Quantification in Biological Matrices of Research Models

The quantification of isoelemicin and its metabolites in biological matrices such as blood, plasma, urine, or tissue is critical for pharmacokinetic and metabolic studies in research models. cuni.czau.dk These bioanalytical methods need to be highly sensitive and selective due to the complexity of the matrices and the potentially low concentrations of the analytes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. cuni.cz This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS method, after appropriate sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the analyte is separated on an HPLC column and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The development of a bioanalytical method involves several steps, including sample preparation, chromatographic separation, and mass spectrometric detection. cuni.cz For instance, research on the metabolism of isoelemicin in rats involved the identification of its metabolites in urine using gas chromatography-mass spectrometry. biocrick.com The study identified 3-(3,4,5-trimethoxyphenyl)propionic acid as a major urinary metabolite. biocrick.com

Method Validation and Standardization in Research Contexts

For research findings to be considered reliable and reproducible, the analytical methods used must be properly validated. iupac.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. iupac.orgdemarcheiso17025.comeurl-pesticides.eu Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a specific range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.

Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the validation of bioanalytical methods. au.dkeuropa.eueuropa.eu Adherence to these guidelines ensures the quality and integrity of the data generated in research studies.

Ethnobotanical Relevance and Traditional Knowledge in Modern Isoelemicin Research

Historical Context of Isoelemicin-Containing Plant Utilization

Isoelemicin (B132633) is a constituent of several plants that have been integral to traditional medicine systems across the globe. biosynth.com The historical application of these plants varies widely, reflecting the diverse cultures that have utilized them for medicinal, spiritual, and culinary purposes.

One of the most well-known sources of isoelemicin is nutmeg (Myristica fragrans). biosynth.comsmujo.id In Indonesian traditional medicine, particularly within the Jailolo Sultanate, nutmeg is a key ingredient in a practice known as "Bakera," a therapeutic vaporization method similar to a modern spa treatment. smujo.id This practice is commonly used for women in the post-maternal phase, as well as for treating ailments like soreness, malaria, and liver problems. smujo.id Beyond Indonesia, nutmeg has been used in various traditions for its stimulant and psychoactive properties and to manage conditions such as rheumatism, muscle spasms, and diarrhea. biosynth.commedkoo.comajol.info Some traditions also recognize it as an aphrodisiac. ptfarm.pl

The Apiaceae family of plants, which includes species like Ligusticum mutellina and Angelica dahurica, also contains isoelemicin. preprints.orgnih.gov Plants from this family have been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. preprints.orgresearchgate.netnih.gov In TCM, these botanicals are typically used to dispel cold, remove dampness, activate blood circulation, and relax tendons. preprints.orgpreprints.org The root of Angelica dahurica, known as "Bai Zhi," has been specifically used to treat colds, fever, headaches, toothaches, and various skin diseases. nih.gov

In South America, Piper rivinoides, a plant found in the Atlantic Forest, has a history of use in traditional medicine for treating oral problems. academicjournals.org In Asia, the roots of Asiasari radix (wild ginger) have been employed in traditional systems in Japan, China, and Korea to alleviate toothaches, headaches, gum inflammation, bronchitis, and allergies. researchgate.net The leaf oil of Cinnamomum glaucescens, a Himalayan plant, has been found to be exceptionally rich in elemicin (B190459), a closely related compound, while its bark has been traditionally used for kidney ailments. mdpi.com

Table 1: Traditional Uses of Isoelemicin-Containing Plants

This table summarizes the historical and traditional applications of various plants known to contain isoelemicin.

Plant SpeciesTraditional UseCultural ContextPlant Part Used
Myristica fragrans (Nutmeg)Used in "Bakera" (vaporization therapy) for postpartum care, soreness, malaria, liver issues; stimulant; aphrodisiac; treatment for rheumatism and diarrhea. smujo.idajol.infoptfarm.plIndonesian Traditional Medicine, Other traditional systems. smujo.idptfarm.plSeed (Nutmeg). smujo.id
Angelica dahurica (Bai Zhi)Treatment of cold, fever, headache, toothache, skin diseases; dispelling wind and dampness. nih.govTraditional Chinese Medicine. nih.govRoot. nih.gov
Ligusticum mutellinaRemoving dampness, relaxing tendons, activating blood, dispelling cold. preprints.orgTraditional Chinese Medicine (as part of Apiaceae family use). preprints.orgRoot. preprints.org
Piper rivinoidesTreatment of oral problems. academicjournals.orgSouth American Traditional Medicine. academicjournals.orgNot specified.
Asiasari radix (Wild Ginger)Alleviation of toothache, headache, gum inflammation, bronchitis, allergies. researchgate.netTraditional Medicine in Japan, China, Korea. researchgate.netRoot. researchgate.net
Cinnamomum glaucescensTreatment of kidney trouble (bark). The leaf oil is rich in the related compound elemicin. mdpi.comTraditional Medicine in Manipur, India. mdpi.comBark, Leaf. mdpi.com

Integration of Traditional Uses with Modern Pharmacological Investigations

The historical uses of isoelemicin-containing plants serve as a crucial foundation for modern scientific inquiry. Ethnobotanical knowledge provides researchers with valuable clues about the potential biological activities of these plants and their constituent compounds, including isoelemicin. This integration of traditional wisdom with modern pharmacology accelerates the discovery of new therapeutic agents. researchgate.net

The long-standing use of nutmeg for its effects on the central nervous system has prompted contemporary research into isoelemicin's potential applications in neurology. biosynth.com Scientists are exploring its mode of action, which may involve interactions with neurotransmitter receptors, to understand its potential for developing novel treatments for certain neurological disorders. biosynth.com Similarly, the traditional reputation of nutmeg as a stimulant and aphrodisiac provides a scientific rationale for modern studies investigating its effects on sexual function. ptfarm.pl

Computational, or in silico, studies have begun to explore the phytochemicals in nutmeg, including isoelemicin, for new therapeutic purposes. One such area of investigation is obesity, where researchers are screening these compounds for their potential to interact with proteins related to metabolic diseases. modern-journals.com

A direct link between traditional use and modern validation can be seen in the case of Piper rivinoides. Its traditional application for oral health issues was recently supported by a study demonstrating that its essential oil, which can contain isoelemicin, induces apoptosis (programmed cell death) in oral squamous cell carcinoma cells. academicjournals.org This finding provides a modern scientific basis for a traditional remedy.

The broad therapeutic claims for plants in the Apiaceae family in Traditional Chinese Medicine have encouraged a general search for new bioactive compounds within this group. researchgate.netpreprints.org Research on constituents like isoelemicin from these plants is part of a wider effort to identify the specific molecules responsible for their traditional effects, such as anti-inflammatory and analgesic properties. preprints.orgpreprints.org

Table 2: From Traditional Knowledge to Modern Research on Isoelemicin

This table highlights how the ethnobotanical uses of isoelemicin-containing plants have guided modern pharmacological research.

Traditional UsePlant Source (Example)Modern Research FocusResearch Finding/Area of Interest
Psychoactive/Stimulant Effects biosynth.commedkoo.comMyristica fragransNeuropharmacologyInvestigation of isoelemicin's interaction with neurotransmitter pathways for potential therapeutic strategies in neurological disorders. biosynth.com
Aphrodisiac ptfarm.plMyristica fragransSexual HealthScientific validation for traditional use in managing male sexual disorders, attributed to nervous system stimulation. ptfarm.pl
General Remedy/Metabolic Health modern-journals.comMyristica fragransMetabolic DiseaseIn silico screening of isoelemicin and other nutmeg phytochemicals for binding affinity to proteins associated with obesity. modern-journals.com
Oral Health academicjournals.orgPiper rivinoidesOncologyEssential oil containing isoelemicin demonstrated an apoptotic effect on oral squamous cell carcinoma cells, validating its traditional use. academicjournals.org
Analgesic/Anti-inflammatory preprints.orgpreprints.orgAngelica dahurica, Ligusticum mutellinaDrug DiscoveryThe traditional use of Apiaceae plants guides research into their chemical constituents, like isoelemicin, to identify novel therapeutic agents for pain and inflammation. preprints.orgresearchgate.net

Future Research Directions and Emerging Avenues for Isoelemicin Studies

Exploration of Novel Molecular Targets and Signaling Pathways

A significant area for future research lies in the identification and characterization of novel molecular targets and signaling pathways through which isoelemicin (B132633) exerts its effects. Recent network pharmacology studies have begun to map the complex interactions of compounds found in medicinal plants, including isoelemicin.

One such study on Acorus tatarinowii, a plant containing isoelemicin, identified several potential core targets, including TP53, STAT3, AKT1, PIK3CA, and PIK3R1. nih.govmdpi.com These proteins are crucial components of key signaling pathways implicated in a variety of cellular processes. The same study highlighted the significant enrichment of the PI3K-Akt, cAMP, and MAPK signaling pathways. nih.govmdpi.com Molecular docking simulations further suggested strong binding affinities between isoelemicin and these core targets, indicating a potential multi-target mechanism of action. nih.govmdpi.com

Future investigations should aim to experimentally validate these predicted interactions. Techniques such as cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to confirm direct binding between isoelemicin and these protein targets. Furthermore, downstream functional assays are necessary to understand how this binding translates into modulation of pathway activity. For instance, researchers could investigate changes in the phosphorylation status of key proteins within the PI3K-Akt and MAPK pathways in response to isoelemicin treatment in relevant cell models.

Additionally, given that isoelemicin is a component of essential oils with known psychoactive properties, exploring its interaction with neurotransmitter receptors in the central nervous system is a promising avenue. biosynth.com Studies could focus on a panel of receptors, including those for serotonin, dopamine, and GABA, to determine if isoelemicin acts as an agonist, antagonist, or modulator.

Investigation of Isoelemicin in Combination with Other Research Compounds

The potential for synergistic or additive effects when isoelemicin is combined with other research compounds is another critical area for future studies. This is particularly relevant in the context of its presence in complex herbal mixtures used in traditional medicine.

A study investigating the effects of an herbal mixture extract, H9, which contains isoelemicin, in combination with the anticancer drug pemetrexed, provides a basis for this line of inquiry. jmb.or.kr While this study focused on the entire extract, it opens the door for more targeted investigations into the specific contribution of isoelemicin to the observed effects. Future research could explore the combination of purified isoelemicin with various chemotherapeutic agents to assess its potential to enhance efficacy or mitigate side effects.

Furthermore, considering the anti-inflammatory and antioxidant activities attributed to isoelemicin, combination studies with other anti-inflammatory or antioxidant compounds could reveal synergistic effects. mdpi.com For example, combining isoelemicin with well-characterized antioxidants like quercetin (B1663063) or curcumin (B1669340) could be investigated for enhanced cellular protection against oxidative stress.

The following table outlines potential research directions for combination studies involving isoelemicin:

Research Compound CategoryPotential for SynergyResearch Focus
Chemotherapeutic AgentsEnhance efficacy, reduce side effectsInvestigate apoptosis induction, cell cycle arrest, and impact on drug resistance mechanisms.
Antioxidants (e.g., Quercetin)Enhanced cellular protectionEvaluate the combined effect on reducing reactive oxygen species (ROS) and protecting against oxidative damage.
Anti-inflammatory CompoundsPotentiated anti-inflammatory responseAssess the modulation of inflammatory pathways, such as NF-κB, and the production of pro-inflammatory cytokines.

Development of Advanced In Vitro and In Vivo Preclinical Models

To gain a deeper understanding of isoelemicin's biological activities, the development and use of more sophisticated preclinical models are essential. Current research has largely relied on standard cell lines and animal models. jmb.or.kr

Future in vitro studies could utilize three-dimensional (3D) cell culture models, such as spheroids or organoids, which more closely mimic the in vivo microenvironment. These models would be particularly valuable for investigating the effects of isoelemicin in the context of complex tissue architecture. For example, tumor spheroids could be used to study the penetration and efficacy of isoelemicin in a setting that better reflects solid tumor biology.

In the realm of in vivo research, the use of genetically engineered mouse models (GEMMs) could provide significant insights. For instance, to validate the role of the PI3K-Akt pathway in isoelemicin's mechanism of action, researchers could use mice with specific mutations in key pathway components like AKT1 or PIK3CA. nih.gov Comparing the response to isoelemicin in these models with that of wild-type mice would provide direct evidence for the pathway's involvement.

Additionally, the development of specific disease models relevant to isoelemicin's potential therapeutic areas is crucial. Given its identification in plants used for treating major depressive disorder, the use of established rodent models of depression (e.g., chronic unpredictable stress, forced swim test) would be necessary to evaluate its antidepressant-like effects. nih.gov

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Isoelemicin Research

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to comprehensively understand the cellular and systemic effects of isoelemicin. nih.gov These technologies can reveal global changes in protein expression and metabolite profiles, providing a holistic view of the biological response to the compound. ecetoc.org

Proteomics: Quantitative proteomics can identify proteins that are differentially expressed or post-translationally modified in response to isoelemicin treatment. nih.gov This can help to uncover novel protein targets and affected pathways that might be missed by more targeted approaches. For example, a proteomic analysis of cells treated with isoelemicin could reveal changes in the abundance of proteins involved in apoptosis, cell cycle regulation, or metabolic pathways. A study on drug resistance in breast cancer cells utilized quantitative proteomics to identify altered protein abundances in mitochondria, demonstrating the power of this approach to pinpoint specific cellular compartments affected by a compound. nih.gov

Metabolomics: Metabolomics studies can provide a snapshot of the metabolic state of a cell or organism following exposure to isoelemicin. sci-hub.se This can elucidate the compound's impact on metabolic pathways and identify potential biomarkers of its activity. The Human Metabolome Database (HMDB) lists isoelemicin, and its detection in certain foods suggests it could be a potential biomarker for their consumption. Future metabolomic studies could analyze changes in endogenous metabolites in response to isoelemicin, providing insights into its mechanism of action and potential metabolic effects.

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will be particularly powerful. nih.gov By combining these datasets, researchers can build comprehensive models of isoelemicin's mechanism of action, from gene expression changes to alterations in protein function and metabolic output.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) to identify methoxy groups (δ 3.7–3.9 ppm) and allylic protons. 2D NMR (COSY, HSQC) resolves coupling patterns for stereochemical assignment .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (expected [M+H]⁺ at m/z 209.1174) with fragmentation patterns compared to reference libraries .
  • X-ray Crystallography : For absolute configuration, grow single crystals in hexane:ethyl acetate (6:4) and compare to Cambridge Structural Database entries .

Advanced: How should researchers design in vivo studies to evaluate Isoelemicin’s neuroprotective efficacy while minimizing interspecies variability?

Q. Methodological Answer :

  • Model Selection : Use transgenic murine models (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.
  • Dosing Protocol : Administer Isoelemicin orally (5–20 mg/kg/day) via gavage, with pharmacokinetic profiling to confirm blood-brain barrier penetration.
  • Endpoint Analysis : Combine behavioral assays (Morris water maze) with immunohistochemistry (Aβ plaque quantification) and cytokine profiling (IL-6, TNF-α).
  • Statistical Power : Calculate sample size (n ≥ 10/group) using G*Power to detect 30% effect size (α=0.05, β=0.2) .

Basic: What are the best practices for synthesizing Isoelemicin derivatives to explore structure-activity relationships (SAR)?

Q. Methodological Answer :

  • Scaffold Modification : Start with methoxy group substitutions (e.g., -OCH₃ to -OCF₃) using Mitsunobu reactions.
  • Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization.
  • Analytical Validation : Confirm derivative identity via ¹H NMR and LC-MS, and assess purity (>95%) via HPLC-DAD .

Advanced: How can computational methods predict Isoelemicin’s molecular targets and off-target interactions?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against targets like NF-κB or COX-2 (PDB IDs: 1NFK, 5COX). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near methoxy groups) using Schrödinger’s Phase.
  • Off-Target Profiling : Employ SwissTargetPrediction to identify kinase or GPCR interactions, followed by in vitro kinase inhibition assays .

Basic: What statistical approaches are appropriate for analyzing dose-dependent antioxidant effects of Isoelemicin?

Q. Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous data points. Report 95% confidence intervals .

Advanced: How can researchers address reproducibility challenges in Isoelemicin’s reported anti-inflammatory effects?

Q. Methodological Answer :

  • Standardize Assays : Use LPS-induced RAW 264.7 macrophages with NO production as a primary readout.
  • Control for Batch Variability : Source Isoelemicin from ≥3 independent suppliers and compare bioactivity.
  • Pre-registration : Document protocols on platforms like OSF to mitigate publication bias .

Basic: What ethical considerations are critical when designing animal studies involving Isoelemicin?

Q. Methodological Answer :

  • 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles. Use in silico or in vitro models before in vivo testing.
  • IACUC Approval : Submit detailed protocols (dosing, euthanasia methods) for institutional review.
  • Housing Conditions : Provide enrichment and monitor weight loss (>20% as endpoint) .

Advanced: How can multi-omics approaches elucidate Isoelemicin’s mechanism of action in metabolic disorders?

Q. Methodological Answer :

  • Transcriptomics : Perform RNA-seq on liver tissues to identify differentially expressed genes (e.g., SREBP-1c).
  • Metabolomics : Use LC-QTOF-MS to profile changes in lipid metabolites (e.g., triglycerides, LDL).
  • Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics datasets .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene
Reactant of Route 2
Reactant of Route 2
1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene

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